Fmoc-4-Cl-Phe finds application in scientific research due to the unique properties it brings to peptide structures:
The presence of chlorine provides a reactive site for further chemical modifications. Researchers can utilize this chlorine group for selective attachment of various functional moieties through different coupling reactions. This allows for the creation of structurally diverse peptides with desired properties for specific research objectives [, ].
The chlorine substitution can subtly alter the electronic properties and hydrophobicity of the phenyl ring compared to standard Phe. This can be helpful in studying protein-ligand interactions, where researchers aim to understand how proteins bind to specific molecules. By incorporating Fmoc-4-Cl-Phe into peptides that interact with proteins, scientists can probe the role of specific interactions at the C-4 position of the phenyl ring [, ].
Fmoc-4-Cl-Phe can be used to create novel therapeutic peptides with improved stability or bioactivity. The chlorine group may influence peptide conformation or interaction with biological targets, potentially leading to more potent or longer-lasting drugs [, ].
Fmoc-4-chloro-L-phenylalanine (Fmoc-Cl-Phe-OH), also known as N-(9-fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, is a synthetic derivative of the naturally occurring amino acid L-phenylalanine. It contains three key functional groups:
Fmoc-Cl-Phe-OH is a valuable building block in organic chemistry, particularly in solid-phase peptide synthesis (SPPS) – a technique for creating peptides and proteins in the laboratory []. The presence of the Fmoc group allows for controlled attachment and detachment of amino acids during the synthesis process.
Fmoc-Cl-Phe-OH has a complex molecular structure containing several key features:
The presence of the chlorine atom can potentially alter the hydrophobicity and electronic properties of the molecule compared to regular L-phenylalanine. This can influence its interactions with other molecules and its overall behavior in biological systems.
Irritant